![molecular formula C10H9FN2O3S2 B14187953 5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole CAS No. 922504-68-5](/img/structure/B14187953.png)
5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a methoxy group attached to the thiadiazole ring.
Méthodes De Préparation
The synthesis of 5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole typically involves the reaction of 4-fluorobenzenesulfonyl chloride with appropriate thiadiazole precursors under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The fluorophenyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group but differs in its core structure and functional groups.
5-(4-Fluorophenyl)-1-(4-methanesulfonylphenyl)-3-(trifluoromethyl)pyrazole: This compound has a similar methanesulfonyl group but features a pyrazole ring instead of a thiadiazole ring.
Propriétés
Numéro CAS |
922504-68-5 |
|---|---|
Formule moléculaire |
C10H9FN2O3S2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
5-[(4-fluorophenyl)methylsulfonyl]-3-methoxy-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H9FN2O3S2/c1-16-9-12-10(17-13-9)18(14,15)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
Clé InChI |
UOTHAAWXLFIUBK-UHFFFAOYSA-N |
SMILES canonique |
COC1=NSC(=N1)S(=O)(=O)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


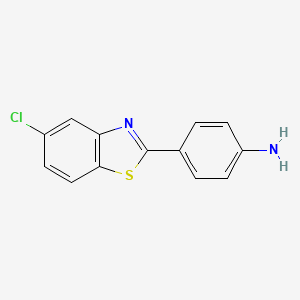
![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
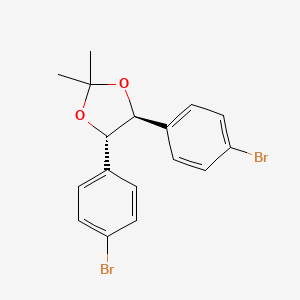
![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
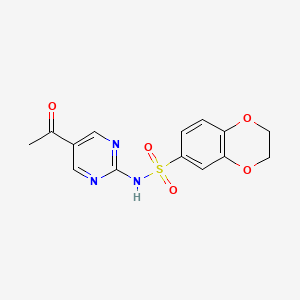
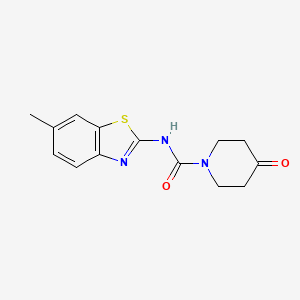
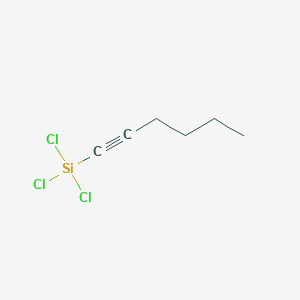
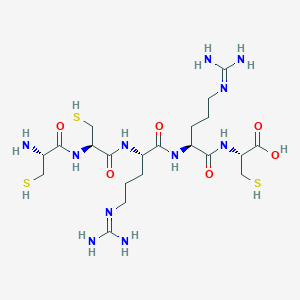
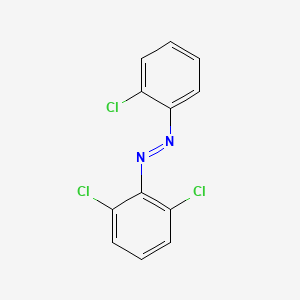
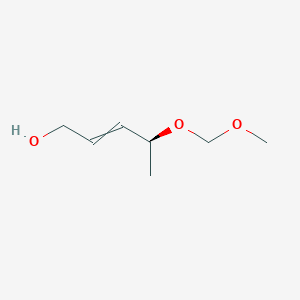
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
